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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
Radafaxine (developmental code: GW-353,162) is a norepinephrine-dopamine reuptake

inhibitor (NDRI) that was under development by GlaxoSmithKline for the treatment of major

depressive disorder (MDD) and other conditions. As the (2S,3S)-enantiomer of

hydroxybupropion, a major metabolite of bupropion, radafaxine exhibits a distinct

pharmacological profile characterized by a greater potency for the norepinephrine transporter

(NET) over the dopamine transporter (DAT). This technical guide provides a comprehensive

overview of the core pharmacology of radafaxine, including its mechanism of action,

quantitative binding and transporter occupancy data, and detailed experimental protocols

relevant to its preclinical and clinical evaluation.

Introduction
Norepinephrine-dopamine reuptake inhibitors (NDRIs) are a class of antidepressant

medications that function by blocking the reuptake of norepinephrine and dopamine, thereby

increasing the extracellular concentrations of these key neurotransmitters in the brain.[1]

Bupropion is a well-known member of this class and is approved for the treatment of
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depression and for smoking cessation.[2] Radafaxine, a potent metabolite of bupropion,

emerged as a second-generation NDRI with a potentially improved pharmacological profile.[3]

It was investigated for a range of indications including restless legs syndrome, neuropathic

pain, fibromyalgia, and obesity, in addition to MDD, before its development was discontinued.

[3] This guide focuses on the core scientific and technical aspects of radafaxine as an NDRI.

Chemical and Physical Properties
Property Value

IUPAC Name
(2S,3S)-2-(3-chlorophenyl)-3,5,5-

trimethylmorpholin-2-ol

Developmental Code GW-353,162

Molecular Formula C₁₃H₁₈ClNO₂

Molar Mass 255.74 g/mol

CAS Number 192374-14-4

ChEMBL ID CHEMBL1172928

Mechanism of Action: Norepinephrine and
Dopamine Reuptake Inhibition
Radafaxine's primary mechanism of action is the inhibition of the norepinephrine transporter

(NET) and the dopamine transporter (DAT).[4] By binding to these transporters, it blocks the

reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic

neuron. This leads to an accumulation of these neurotransmitters in the synapse, enhancing

and prolonging their signaling to postsynaptic neurons.

The following diagram illustrates the signaling pathway affected by radafaxine:

Radafaxine's Mechanism of Action

Quantitative Pharmacological Data
While specific Ki values for radafaxine are not readily available in the public domain, preclinical

data from GlaxoSmithKline indicated that it is a more potent inhibitor of norepinephrine
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reuptake compared to dopamine reuptake.

A key clinical study utilizing Positron Emission Tomography (PET) with the radioligand

[¹¹C]cocaine provided quantitative data on the in vivo dopamine transporter (DAT) occupancy of

radafaxine in the human brain.[5]

Parameter Value Reference

Relative Efficacy (vs.

Bupropion)

Norepinephrine Reuptake

Inhibition
392% of bupropion's efficacy [3]

Dopamine Reuptake Inhibition 70% of bupropion's efficacy [3]

Dopamine Transporter (DAT)

Occupancy (Human Brain, 40

mg p.o.)

1 hour post-dose 11% [5]

4 hours post-dose (Peak) 22% [5]

8 hours post-dose 17% [5]

24 hours post-dose 15% [5]

Pharmacokinetics (Human, 40

mg p.o.)

Time to Peak Plasma

Concentration (Tmax)
4 - 8 hours [5]

Experimental Protocols
In Vitro Norepinephrine and Dopamine Reuptake
Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of a compound

like radafaxine in inhibiting norepinephrine and dopamine reuptake.
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In Vitro Reuptake Inhibition Assay Workflow

Methodology:

Cell Culture and Membrane Preparation:

Human embryonic kidney (HEK293) cells stably transfected with the human

norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured

under standard conditions.

Cells are harvested, and crude membrane preparations are obtained by homogenization

and centrifugation.

Radioligand Binding Assay:

Membrane preparations are incubated in a buffer solution containing a fixed concentration

of a radiolabeled substrate, such as [³H]nisoxetine for NET or [³H]WIN 35,428 for DAT.

A range of concentrations of the test compound (radafaxine) are added to compete for

binding with the radioligand.

Non-specific binding is determined in the presence of a high concentration of a known

inhibitor (e.g., desipramine for NET, GBR 12909 for DAT).

Separation and Quantification:

The incubation is terminated by rapid filtration through glass fiber filters, separating the

membrane-bound radioligand from the free radioligand.

The radioactivity retained on the filters is measured using liquid scintillation counting.

Data Analysis:

The data are analyzed using non-linear regression to determine the IC50 value (the

concentration of the drug that inhibits 50% of the specific binding of the radioligand).

The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-

Prusoff equation.
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In Vivo Dopamine Transporter Occupancy Measurement
using PET (Human)
This protocol is based on the study by Volkow et al. (2005) which measured radafaxine's DAT

occupancy in the human brain.[5]

PET Study Workflow for DAT Occupancy

Methodology:

Participants: Healthy human volunteers.

Radiotracer: [¹¹C]cocaine, a radiolabeled ligand that binds to DAT.

Imaging Procedure:

A baseline PET scan is performed to measure the initial binding potential (BP) of

[¹¹C]cocaine to DAT in the striatum.

Participants are then administered a single oral dose of radafaxine (40 mg).

A series of PET scans are conducted at specified time points (1, 4, 8, and 24 hours) after

drug administration.

Blood Sampling: Venous blood samples are collected at regular intervals to determine the

plasma concentration of radafaxine over time.

Data Analysis:

The PET images are analyzed to calculate the binding potential of [¹¹C]cocaine at each

time point.

DAT occupancy is calculated as the percentage reduction in [¹¹C]cocaine binding potential

from the baseline scan.

Preclinical and Clinical Development
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Radafaxine was advanced into clinical trials for major depressive disorder. A Phase II, multi-

center, randomized, double-blind, placebo-controlled study was initiated to evaluate the

efficacy, safety, and tolerability of two fixed doses (20mg and 60mg) of a once-daily oral

formulation of radafaxine over an eight-week treatment period. However, the development of

radafaxine was discontinued by GlaxoSmithKline in 2006.

Conclusion
Radafaxine is a norepinephrine-dopamine reuptake inhibitor with a distinct pharmacological

profile characterized by a higher potency for the norepinephrine transporter than the dopamine

transporter. In vivo human studies confirmed its ability to occupy the dopamine transporter in

the brain, albeit to a modest degree at the dose tested. While its clinical development was

halted, the technical data and experimental methodologies associated with radafaxine provide

valuable insights for researchers and professionals in the field of drug discovery and

development, particularly for those working on novel treatments for depression and other CNS

disorders involving noradrenergic and dopaminergic systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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